Unii-42hsp7bzsd
Description
UNII-42HSP7BZSD is a Unique Ingredient Identifier (UNII) assigned by the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, ensuring regulatory consistency and interoperability across databases .
Such compounds are often utilized in medicinal chemistry for their enzyme-inhibitory properties or as intermediates in targeted drug synthesis .
Propriétés
Numéro CAS |
250762-99-3 |
|---|---|
Formule moléculaire |
C52H79N19O13S2 |
Poids moléculaire |
1242.4 g/mol |
Nom IUPAC |
(2S)-2-[[2-[(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-8-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C52H79N19O13S2/c1-27-12-13-36-39(19-27)86-26-35(47(81)71(36)24-41(75)64-32(49(83)84)10-4-16-62-52(58)59)68-44(78)34(25-72)67-43(77)33(21-29-7-6-18-85-29)65-40(74)22-63-45(79)38-20-28(73)23-70(38)48(82)37-11-5-17-69(37)46(80)31(9-3-15-61-51(56)57)66-42(76)30(53)8-2-14-60-50(54)55/h6-7,12-13,18-19,28,30-35,37-38,72-73H,2-5,8-11,14-17,20-26,53H2,1H3,(H,63,79)(H,64,75)(H,65,74)(H,66,76)(H,67,77)(H,68,78)(H,83,84)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t28-,30-,31+,32+,33+,34+,35-,37+,38+/m1/s1 |
Clé InChI |
RMTYTPNKPSDBOG-YPTGVQRTSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(CS2)NC(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)CC(=O)NC(CCCN=C(N)N)C(=O)O |
SMILES isomérique |
CC1=CC2=C(C=C1)N(C(=O)[C@@H](CS2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)C(CS2)NC(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)CC(=O)NC(CCCN=C(N)N)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Arg-Arg-Pro-Hyp-Gly-Thi-Ser-BT(Me)-Arg arginyl-arginyl--prolyl-hydroxyprolyl-glycyl-thienyl-seryl-(3S)(amino)-5-(carbonylmethyl)-2,3-dihydro-8-methyl-1,5-benzodiazepin-4(5H)-one-arginine JMV 1609 JMV-1609 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize UNII-42HSP7BZSD, we analyze structurally and functionally related compounds, focusing on physicochemical properties, synthesis, and bioactivity. The following table synthesizes data from peer-reviewed characterization guidelines () and a representative boronic acid derivative (CAS 1046861-20-4) with its analogues :
| Compound | UNII/CAS | Molecular Formula | Molecular Weight | LogP<sup>1</sup> | Solubility (mg/mL) | BBB Permeability | Similarity Score |
|---|---|---|---|---|---|---|---|
| Target Compound | UNII-42HSP7BZSD | Not disclosed | Not disclosed | Not disclosed | Not disclosed | Not disclosed | — |
| (3-Bromo-5-chlorophenyl)boronic acid | CAS 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 2.15 (XLOGP3) | 0.24 | Yes | 0.87 |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | CAS 1267729-07-0 | C₆H₄BBrCl₂O₂ | 270.27 | 2.73 (XLOGP3) | 0.18 | No | 0.79 |
| (4-Fluoro-3-iodophenyl)boronic acid | CAS 870718-08-8 | C₆H₅BFIO₂ | 265.82 | 1.98 (XLOGP3) | 0.31 | Yes | 0.71 |
<sup>1</sup>LogP values calculated using XLOGP3, a widely validated hydrophobicity metric .
Structural and Functional Insights
- Halogen Substitution : The position and type of halogen (Br, Cl, I, F) significantly influence LogP and solubility. For example, bromine and chlorine increase molecular weight and hydrophobicity, reducing aqueous solubility (e.g., 0.24 mg/mL for CAS 1046861-20-4 vs. 0.31 mg/mL for the fluoro-iodo analogue) .
- In contrast, dichloro analogues lack this property, likely due to increased polarity .
Pharmacological Profiles
- Enzyme Inhibition : Boronic acids often act as protease inhibitors (e.g., bortezomib, a proteasome inhibitor). Structural analogs with halogens may target similar enzymes but require optimization of electronic and steric properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
